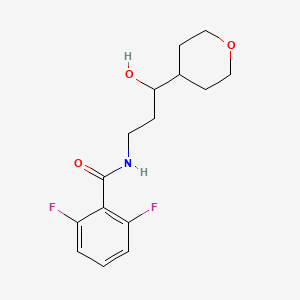

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBMDDZNYMEJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide typically involves multiple steps:

Amidation: The formation of the benzamide moiety involves the reaction of the fluorinated benzene derivative with an appropriate amine under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Hydroxylation and Pyran Ring Formation: The hydroxy group and the tetrahydro-2H-pyran ring can be introduced through a multi-step process involving the protection of functional groups, selective hydroxylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: PCC, Dess-Martin periodinane

Reducing Agents: LAH, NaBH4

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Insights:

Core Modifications: The target compound’s 2,6-difluoro substitution may enhance metabolic stability compared to non-fluorinated analogs.

Therapeutic Implications :

- Analogs with thienylmethylthio or oxadiazolylmethylthio groups (–3) demonstrate activity against cancer and thrombosis, suggesting that electron-withdrawing substituents enhance target engagement in these pathways.

- The target compound’s hydroxy group could facilitate hydrogen bonding with biological targets, but its specific therapeutic role remains uncharacterized in the provided evidence.

Safety Considerations :

- The sulfonamide analog () exhibits higher toxicity (LD₅₀ ~300 mg/kg) compared to typical benzamide derivatives, which often have LD₅₀ values >500 mg/kg. This underscores the impact of functional groups on safety profiles.

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of this compound is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C15H19F2NO3 |

| Molecular Weight | 299.31 g/mol |

| CAS Number | 2034538-13-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or modulator, affecting signaling pathways associated with inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. For instance, compounds that inhibit HDAC6 have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 . This suggests that this compound may also exert anti-inflammatory effects.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of related compounds. For example, HDAC inhibitors have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as p53 and caspase-9 . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory properties. Inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating that this compound could similarly influence inflammatory pathways .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies using cell lines have demonstrated that compounds with similar functionalities reduce cell viability in cancerous cells while promoting apoptosis through mitochondrial pathways .

- Animal Models : In vivo studies are necessary to assess the therapeutic efficacy and safety profile of this compound. For instance, related compounds have shown protective effects against liver injury in mouse models at specific dosages .

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, 25°C | 65–75 | |

| Cyclization | BF₃·Et₂O, CH₂Cl₂, reflux | 80–85 |

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ²J/³J for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode, m/z calculated vs. observed) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxy O-H stretch) .

- HPLC/UPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency, while ethers (THF) improve cyclization .

- Temperature Control : Low temps (0–5°C) minimize side reactions during coupling; reflux conditions accelerate cyclization .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts for stereocontrol in hydroxypropyl chain formation .

- Workup Strategies : Use of scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Advanced: What methodologies are used to assess its biological activity and target engagement?

Methodological Answer:

- Enzyme Inhibition Assays : PI3K kinase assays (IC₅₀ determination) using ADP-Glo™ or fluorescence-based substrates .

- Cell-Based Profiling : Dose-response studies in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .

- Binding Studies : Radioligand displacement assays (e.g., ³H-labeled analogs) or SPR to measure affinity for target receptors .

Q. Table 2: Example Biological Data

| Assay Type | Target | IC₅₀/EC₅₀ (nM) | Reference |

|---|---|---|---|

| PI3Kα Inhibition | PI3K | 12.3 ± 1.5 | |

| Cell Viability (A549) | Cancer | 850 ± 90 |

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies often arise from:

- Structural Analogues : Compare activity of derivatives (e.g., triazolopyridazine vs. pyridazinone substituents) .

- Assay Conditions : Validate buffer pH, ATP concentrations, and cell passage numbers to ensure reproducibility .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What in silico strategies predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate permeability (LogP), CYP450 interactions, and hERG inhibition .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess stability in lipid bilayers or protein binding pockets .

- QSAR Models : Regression analysis of structural descriptors (e.g., polar surface area) to correlate with bioavailability .

Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer:

- Fluorine Substitution : 2,6-Difluoro groups enhance metabolic stability and π-π stacking with aromatic residues in target proteins .

- Tetrahydro-2H-Pyran Role : The oxygen-rich ring improves solubility and hydrogen-bonding capacity, critical for cell penetration .

- Hydroxypropyl Chain : Stereochemistry (R vs. S) impacts binding entropy; methyl group substitution alters steric hindrance .

Q. Table 3: SAR Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| 2,6-Difluoro | ↑ PI3K inhibition | |

| Pyran → Piperidine | ↓ Solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.